Cas no 37091-65-9 (Azlocillin sodium salt)
Azlocillin sodium salt Chemical and Physical Properties
Names and Identifiers
-
- azlocillin sodium
- 3,3-dimethyl-7-oxo-6-[[[[(2-oxoimidazolidin-1-yl)carbonyl]amino]phenylacetyl]amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid
- D-ALPHA-[(IMIDAZOLIDIN-2-ON-1-YL)-CARBONYLAMINO]BENZYLPENICILLIN
- D-A-([IMIDAZOLIDIN-2-ON-1-YL]CARBONYLAMINO)BENZYLPENICILLIN
- AZLOCILLIN SODIUM SALT
- sodium [2s-[2a,5a,6b(s*)]]-3,3-dimethyl-7-oxo-6-[[[[(2-oxoimidazolidin-1-yl)carbonyl]amino]phenylacetyl]amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate
- 2-oxo-1-imidazolidinyl)carbonyl)amino)phenylacetyl)amino)-,monosodiumsalt,(
- 5-alpha,6-beta(s*)))-2s-(2-alph
- Sodium azlocillin
- D-alpha-([Imidazolidin-2-on-1-yl]carbonylamino)benzylpenicillin
- azlocillin-sodium-salt
- DSSTox_RID_80977
- DSSTox_CID_25581
- DSSTox_GSID_45581
- BBC/774
- Tox21_110779
- A823526
- sodium (2S,5R,6R)-3,3-dimethyl-7-oxidanylidene-6-[[(2S)-2-[(2-oxidanylideneimidazolidin-1-yl)carbonylamino]-2-phenyl-ethanoyl]amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate
- sodium (2S,5R,6R)-3,3-dimethyl-7-oxo-6-[[(2S)-1-oxo-2-[[oxo-(2-oxo-1-imi
- Monosodium azlocillin
- sodium 2,2-dimethyl-6beta-[(2R)-2-{[(2-oxoimidazolidin-1-yl)carbonyl]amino}-2-phenylacetamido]penam-3alpha-carboxylate
- Bay-e 6905
- Q27122864
- Sodium (2S-(2alpha,5alpha,6beta(S*)))-3,3-dimethyl-7-oxo-6-(((((2-oxoimidazolidin-1-yl)carbonyl)amino)phenylacetyl)amino)-4-thia-1-azabicyclo(3.2.0)heptane-2-carboxylate
- BAY-E-6905
- HMS3714F03
- AZLOCILLIN SODIUM [ORANGE BOOK]
- CHEMBL1201041
- HMS2097F03
- 4-THIA-1-AZABICYCLO(3.2.0)HEPTANE-2-CARBOXYLIC ACID, 3,3-DIMETHYL-7-OXO-6-(((((2-OXO-1-IMIDAZOLIDINYL)CARBONYL)AMINO)PHENYLACETYL)AMINO)-, MONOSODIUM SALT, (2S-(2.ALPHA.,5.ALPHA.,6.BETA.(S*)))-
- Sodium, Azlocillin
- Azlocillin, Sodium
- DTXCID4025581
- AZLOCILLIN SODIUM [WHO-DD]
- AS-13240
- AKOS030526140
- DWV1EFW947
- Sodium (2S,5R,6R)-3,3-dimethyl-7-oxo-6-((R)-2-(2-oxo-1-imidazolidinecarboxamido)-2-phenylacetamido)-4-thia-1-azabicyclo(3.2.0)heptane-2-carboxylate
- CHEBI:51864
- SCHEMBL192700
- SODIUM (2S,5R,6R)-3,3-DIMETHYL-7-OXO-6-(((2R)-2-(((2-OXOIMIDAZOLIDIN-1-YL)CARBONYL)AMINO)-2-PHENYLACETYL)AMINO)-4-THIA-1-AZABICYCLO(3.2.0)HEPTANE-2-CARBOXYLATE
- AZLOCILLIN SODIUM [VANDF]
- D03039
- sodium (2S,5R,6R)-3,3-dimethyl-7-oxo-6-((R)-2-(2-oxoimidazolidine-1-carboxamido)-2-phenylacetamido)-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate
- AZLOCILLIN SODIUM (MART.)
- Azlocillin sodium [USP]
- sodium (2S,5R,6R)-3,3-dimethyl-7-oxo-6-{[(2R)-2-{[(2-oxoimidazolidin-1-yl)carbonyl]amino}-2-phenylacetyl]amino}-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate
- 37091-65-9
- HY-B0529A
- 4-Thia-1-azabicyclo(3.2.0)heptane-2-carboxylic acid, 3,3-dimethyl-7-oxo-6-(((((2-oxo-1-imidazolidinyl)carbonyl)amino)phenylacetyl)amino)-, monosodium salt, (2S-(2alpha,5alpha,6beta(S*)))-
- CCG-220821
- AZLOCILLIN SODIUM [MART.]
- BDBM50247886
- D81793
- Azlocillin (sodium salt)
- AZLOCILLIN SODIUM SALT [MI]
- Securopen
- EINECS 253-347-7
- Azlin (TN)
- MFCD07793330
- UNII-DWV1EFW947
- Azlin
- sodium 2,2-dimethyl-6beta-((2R)-2-(((2-oxoimidazolidin-1-yl)carbonyl)amino)-2-phenylacetamido)penam-3alpha-carboxylate
- Sodium (2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(R)-2-(2-oxo-1-imidazolidinecarboxamido)-2-phenylacetamido]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate
- Azlocillin sodium salt
-
- MDL: MFCD07793330
- Inchi: 1S/C20H23N5O6S.Na/c1-20(2)13(17(28)29)25-15(27)12(16(25)32-20)22-14(26)11(10-6-4-3-5-7-10)23-19(31)24-9-8-21-18(24)30;/h3-7,11-13,16H,8-9H2,1-2H3,(H,21,30)(H,22,26)(H,23,31)(H,28,29);/q;+1/p-1/t11-,12-,13+,16-;/m1./s1
- InChI Key: UVOCNBWUHNCKJM-XFAPPKAWSA-M
- SMILES: S1C(C)(C)[C@H](C(=O)[O-])N2C([C@H]([C@@H]12)NC([C@@H](C1C=CC=CC=1)NC(N1C(NCC1)=O)=O)=O)=O.[Na+]
Computed Properties
- Exact Mass: 483.11900
- Monoisotopic Mass: 483.119
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 33
- Rotatable Bond Count: 5
- Complexity: 851
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 4
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 176
Experimental Properties
- Color/Form: No data available
- Melting Point: 221-231°C
- Boiling Point: No data available
- Flash Point: >110°(230°F)
- Solubility: H2O: soluble50mg/mL
- Water Partition Coefficient: Freely soluble in water
- PSA: 176.28000
- LogP: -0.25410
- Vapor Pressure: No data available
Azlocillin sodium salt Security Information
- Signal Word:Danger
- Hazard Statement: H317; H334
- Warning Statement: P261; P272; P280; P285; P302+P352; P304+P341; P321; P333+P313; P342+P311; P363; P501
- WGK Germany:3
- Hazard Category Code: R42/43
- Safety Instruction: S36
- RTECS:XH9250000
-
Hazardous Material Identification:
- Safety Term:S36
- Risk Phrases:R42/43
- Storage Condition:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
- HazardClass:6.1
- PackingGroup:Ⅲ
Azlocillin sodium salt Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | L-QR380-5g |
Azlocillin sodium salt |
37091-65-9 | ≥99% | 5g |
¥789.0 | 2022-09-28 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | L-QR380-1g |
Azlocillin sodium salt |
37091-65-9 | ≥99% | 1g |
¥218.0 | 2022-09-28 | |
| MedChemExpress | HY-B0529A-10mM*1mLinDMSO |
Azlocillin sodium salt |
37091-65-9 | ≥98.0% | 10mM*1mLinDMSO |
¥550 | 2022-05-18 | |
| MedChemExpress | HY-B0529A-500mg |
Azlocillin sodium salt |
37091-65-9 | 99.15% | 500mg |
¥450 | 2025-04-16 | |
| MedChemExpress | HY-B0529A-1g |
Azlocillin sodium salt |
37091-65-9 | 99.15% | 1g |
¥700 | 2025-04-16 | |
| MedChemExpress | HY-B0529A-5g |
Azlocillin sodium salt |
37091-65-9 | ≥98.0% | 5g |
¥1302 | 2023-08-31 | |
| S e l l e c k ZHONG GUO | S3195-10mM (1mL in DMSO) |
Azlocillin sodium salt |
37091-65-9 | 99.05% | 10mM (1mL in DMSO) |
¥1071.01 | 2023-09-15 | |
| S e l l e c k ZHONG GUO | S3195-50mg |
Azlocillin sodium salt |
37091-65-9 | 99.05% | 50mg |
¥793.05 | 2023-09-15 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | A129398-1g |
Azlocillin sodium salt |
37091-65-9 | ≥99% | 1g |
¥141.90 | 2023-09-04 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | A129398-25g |
Azlocillin sodium salt |
37091-65-9 | ≥99% | 25g |
¥2108.90 | 2023-09-04 |
Azlocillin sodium salt Suppliers
Azlocillin sodium salt Related Literature
-
Jingquan Liu,Huiyun Liu,Zhongfan Jia,Volga Bulmus,Thomas P. Davis Chem. Commun., 2008, 6582-6584
-
Luke L. Lairson,Warren W. Wakarchuk Chem. Commun., 2007, 365-367
-
Supaporn Sawadjoon,Joseph S. M. Samec Org. Biomol. Chem., 2011,9, 2548-2554
-
Bidyut Kumar Kundu,Rinky Singh,Ritudhwaj Tiwari,Debasis Nayak New J. Chem., 2019,43, 4867-4877
-
Adeline Huiling Loo,Alessandra Bonanni,Martin Pumera Analyst, 2013,138, 467-471
Additional information on Azlocillin sodium salt
Azlocillin Sodium Salt: A Comprehensive Overview
Azlocillin sodium salt, with the CAS number 37091-65-9, is a significant compound in the field of pharmaceuticals. This compound, also known as azlocillin sodium, is a broad-spectrum beta-lactam antibiotic that has garnered attention for its efficacy in treating various bacterial infections. The compound's chemical structure, pharmacological properties, and clinical applications make it a critical subject of study in modern medicine.
The chemical structure of azlocillin sodium salt is characterized by its beta-lactam ring, a key feature shared among penicillins and cephalosporins. This structural component is pivotal in its ability to inhibit bacterial cell wall synthesis, making it highly effective against a wide range of pathogens. Recent studies have highlighted the compound's stability under various physiological conditions, which enhances its therapeutic potential.
From a pharmacological perspective, azlocillin sodium salt exhibits remarkable antibacterial activity against both Gram-positive and Gram-negative bacteria. Its mechanism of action involves binding to penicillin-binding proteins (PBPs), leading to the disruption of peptidoglycan cross-linking and ultimately causing bacterial cell lysis. This mechanism has been extensively studied, with recent research emphasizing its effectiveness against multi-drug resistant strains, a pressing concern in contemporary healthcare.
In terms of clinical applications, azlocillin sodium salt is widely used in the treatment of respiratory tract infections, urinary tract infections, and skin and soft tissue infections. Its broad spectrum of activity makes it a valuable tool in managing complex infections where the causative agent is not immediately identifiable. Moreover, recent clinical trials have demonstrated its efficacy in reducing hospitalization rates and improving patient outcomes when administered as part of combination therapy.
The synthesis of azlocillin sodium salt involves a series of intricate chemical reactions, including fermentation processes and subsequent purification steps. Researchers have recently explored novel synthetic pathways to enhance yield and reduce production costs, making this compound more accessible for large-scale manufacturing. These advancements underscore the importance of continuous innovation in pharmaceutical chemistry.
From an safety standpoint, azlocillin sodium salt is generally well-tolerated; however, like other beta-lactam antibiotics, it carries a risk of allergic reactions. Recent studies have focused on identifying biomarkers for predicting allergic responses, enabling personalized treatment plans and minimizing adverse effects.
Looking ahead, ongoing research into azlocillin sodium salt continues to uncover new insights into its potential applications. For instance, investigations into its use as a prophylactic agent in surgical procedures are showing promising results. Additionally, efforts to develop sustained-release formulations aim to improve patient compliance and therapeutic outcomes.